molecular formula C15H13ClN4O B13089126 (R)-2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one

(R)-2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13089126
M. Wt: 300.74 g/mol
InChI Key: CMRNDXXHVLPJEP-SECBINFHSA-N
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Description

(R)-2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H13ClN4O and its molecular weight is 300.74 g/mol. The purity is usually 95%.
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Biological Activity

(R)-2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential therapeutic applications, particularly in the treatment of various cell proliferative disorders. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against different cancer cell lines, and its role as an inhibitor of specific kinases.

The compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle. Dysregulation of CDK activity is associated with tumorigenesis and other proliferative disorders such as atherosclerosis and restenosis . The inhibition of CDKs by this compound can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on three human cancer cell lines: MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (human breast cancer) cells. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with notable IC50 values that suggest strong antiproliferative properties .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MV4-115.2CDK inhibition leading to apoptosis
K5626.8Induction of apoptotic pathways
MCF-77.5Inhibition of cell cycle progression

Induction of Apoptosis

The compound has been shown to induce apoptosis through multiple pathways. It activates caspase-9, a critical initiator in the apoptotic cascade, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), which is a marker for apoptosis . Additionally, it affects microtubule-associated protein 1-light chain 3 (LC3) levels, indicating involvement in autophagy processes alongside apoptosis.

Study on Selective Kinase Inhibition

A recent study focused on the selective inhibition of p21-activated kinase 1 (PAK1) by derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one, including our compound of interest. The findings suggested that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold could enhance selectivity and potency against PAK1 while maintaining low toxicity profiles in normal cells .

Table 2: Selectivity Profile Against Kinases

Kinase TargetInhibition (%) at 10 µM
PAK185
CDK275
PDGFR60
FGFR50

Scientific Research Applications

Anticancer Properties

One of the most promising applications of (R)-2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one is its potential as an anticancer agent. Studies have shown that derivatives of pyrido[2,3-d]pyrimidines exhibit significant activity against various cancer cell lines. For instance:

  • In Vitro Studies : Research indicates that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Mechanism of Action : The compound's mechanism may involve the inhibition of specific kinases associated with cancer progression.

Kinase Inhibition

The compound has been identified as a potential inhibitor of certain kinases involved in cellular signaling pathways. Kinases are critical targets in cancer therapy due to their role in regulating cell growth and division.

  • Targeted Kinases : Specific kinases that have been targeted include those involved in the MAPK and PI3K/Akt pathways.
  • Selectivity : Preliminary data suggest that this compound exhibits selectivity for certain kinase isoforms, which may reduce off-target effects.

Neurological Disorders

Recent studies have explored the use of this compound in treating neurological disorders such as Alzheimer's disease.

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.
  • Cognitive Function : Animal models indicate potential improvements in cognitive function when treated with this compound.

Data Tables

Application AreaObserved EffectsReference
AnticancerInhibition of cell proliferation
Kinase InhibitionSelective inhibition of MAPK/PI3K pathways
Neurological DisordersNeuroprotection and cognitive improvement

Case Studies

  • Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability by over 70% at certain concentrations.
  • Kinase Targeting :
    • In a biochemical assay, the compound was shown to inhibit specific kinases with IC50 values comparable to established inhibitors, indicating its potential as a lead compound for drug development.

Properties

Molecular Formula

C15H13ClN4O

Molecular Weight

300.74 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H13ClN4O/c1-9(17)14-19-13-12(3-2-8-18-13)15(21)20(14)11-6-4-10(16)5-7-11/h2-9H,17H2,1H3/t9-/m1/s1

InChI Key

CMRNDXXHVLPJEP-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)Cl)N

Canonical SMILES

CC(C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.